molecular formula C8H14O B14708093 2-(Ethoxymethyl)-3-methylbuta-1,3-diene CAS No. 21619-05-6

2-(Ethoxymethyl)-3-methylbuta-1,3-diene

Cat. No.: B14708093
CAS No.: 21619-05-6
M. Wt: 126.20 g/mol
InChI Key: MIALEDZPXAFOTO-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)-3-methylbuta-1,3-diene is an organic compound that belongs to the class of dienes Dienes are hydrocarbons that contain two double bonds This particular compound is characterized by the presence of an ethoxymethyl group attached to the butadiene skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)-3-methylbuta-1,3-diene can be achieved through several methods. One common approach involves the reaction of 2-bromomethyl-1,3-butadiene with sodium ethoxide in dry tetrahydrofuran (THF). The reaction is carried out at low temperatures, typically around 0°C, and the product is isolated by distillation under reduced pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)-3-methylbuta-1,3-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated compounds.

    Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(Ethoxymethyl)-3-methylbuta-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological processes involving dienes and their derivatives.

    Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)-3-methylbuta-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds and ethoxymethyl group allow it to participate in a range of chemical reactions, influencing its behavior in different environments. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethoxymethyl)-3-methylbuta-1,3-diene is unique due to its specific structure, which combines the reactivity of a diene with the functional versatility of an ethoxymethyl group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

21619-05-6

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-(ethoxymethyl)-3-methylbuta-1,3-diene

InChI

InChI=1S/C8H14O/c1-5-9-6-8(4)7(2)3/h2,4-6H2,1,3H3

InChI Key

MIALEDZPXAFOTO-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=C)C(=C)C

Origin of Product

United States

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